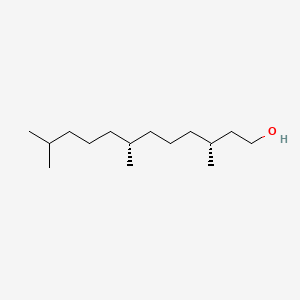
Dioctadecyldiphosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dioctadecyldiphosphonic acid is an organophosphorus compound characterized by the presence of two long alkyl chains and two phosphonic acid groups. This compound is known for its ability to form self-assembled monolayers on various substrates, making it valuable in surface chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dioctadecyldiphosphonic acid can be synthesized through several methods. One common approach involves the reaction of octadecylphosphonic acid with phosphorus trichloride, followed by hydrolysis. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: Dioctadecyldiphosphonic acid undergoes various chemical reactions, including:
Oxidation: The phosphonic acid groups can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can modify the alkyl chains or the phosphonic acid groups.
Substitution: The hydrogen atoms in the phosphonic acid groups can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides or aryl halides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various phosphonic acid derivatives, which can be further utilized in different applications .
Applications De Recherche Scientifique
Dioctadecyldiphosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used in the formation of self-assembled monolayers on metal oxides, enhancing the properties of surfaces for catalysis and sensor applications.
Biology: The compound is employed in the modification of biomaterials to improve biocompatibility and functionality.
Medicine: It is investigated for its potential in drug delivery systems due to its ability to form stable monolayers.
Mécanisme D'action
The mechanism of action of dioctadecyldiphosphonic acid primarily involves its ability to form strong bonds with metal oxide surfaces through its phosphonic acid groups. This interaction leads to the formation of stable self-assembled monolayers, which can modify the surface properties of the substrate. The long alkyl chains provide hydrophobic characteristics, making the modified surfaces resistant to water and other polar solvents .
Comparaison Avec Des Composés Similaires
Octadecylphosphonic acid: Similar in structure but contains only one phosphonic acid group.
Hexadecylphosphonic acid: Similar but with shorter alkyl chains.
Dodecylphosphonic acid: Another similar compound with even shorter alkyl chains.
Uniqueness: Dioctadecyldiphosphonic acid is unique due to its dual phosphonic acid groups and long alkyl chains, which provide enhanced stability and hydrophobicity compared to its counterparts. This makes it particularly valuable in applications requiring robust and durable surface modifications .
Propriétés
Numéro CAS |
922525-32-4 |
|---|---|
Formule moléculaire |
C36H76O5P2 |
Poids moléculaire |
650.9 g/mol |
Nom IUPAC |
[hydroxy(octadecyl)phosphoryl]oxy-octadecylphosphinic acid |
InChI |
InChI=1S/C36H76O5P2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-42(37,38)41-43(39,40)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3,(H,37,38)(H,39,40) |
Clé InChI |
URVGKIIDBNVTAC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCP(=O)(O)OP(=O)(CCCCCCCCCCCCCCCCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


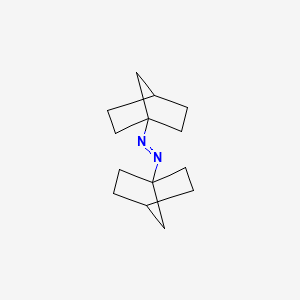
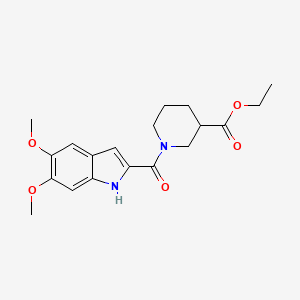
![[2-(3-fluoro-4-hydroxyphenyl)-2-hydroxyethyl]azanium;chloride](/img/structure/B14173547.png)
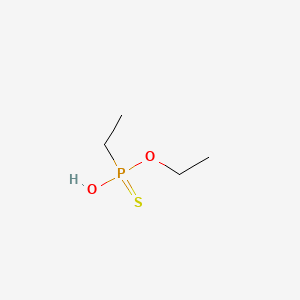

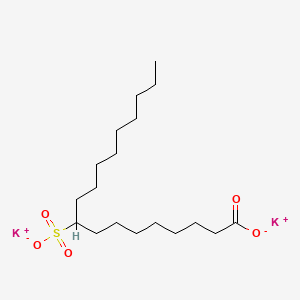
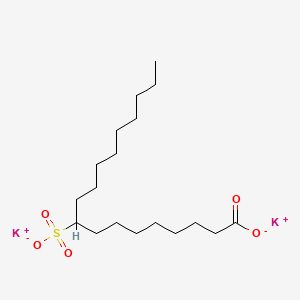
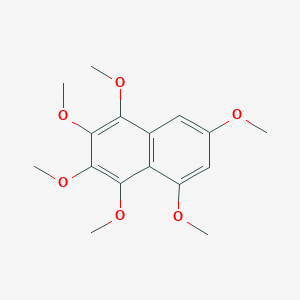
![2-[2,2-Bis(4-methylphenyl)ethenyl]-1-methyl-3-phenyl-1H-indene](/img/structure/B14173592.png)
![N-[5-(2-Methylpropyl)-1,3,4-thiadiazol-2-yl]-4-(4-{2-[(naphthalen-1-yl)oxy]ethyl}piperazin-1-yl)-4-oxobutanamide](/img/structure/B14173595.png)

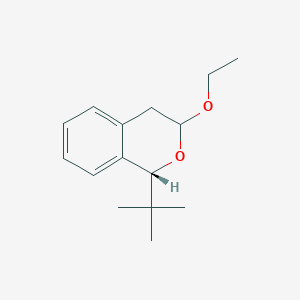
![Methanone, [(1,2-dimethyl-1,2-ethanediyl)di-3,1-phenylene]bis[phenyl-](/img/structure/B14173613.png)
